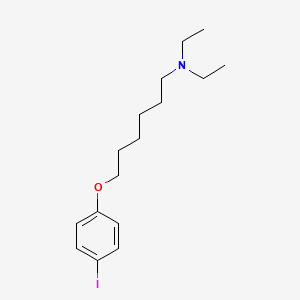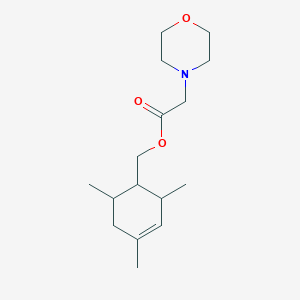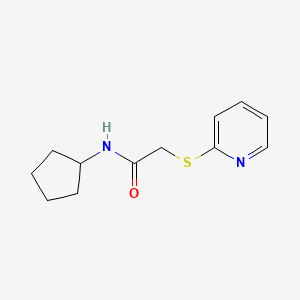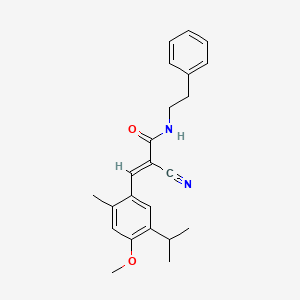
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine, also known as DHIE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. DHIE is a selective agonist of the sigma-1 receptor, which is a protein that is found in the central nervous system and is involved in various physiological processes, including pain perception, memory, and mood regulation. In
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
Wirkmechanismus
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine exerts its effects by selectively binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. By binding to the sigma-1 receptor, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine modulates the activity of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to its neuroprotective and neuroregenerative effects.
Biochemical and Physiological Effects:
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to have various biochemical and physiological effects. It has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has also been found to decrease the production of reactive oxygen species (ROS), which are harmful molecules that can damage cells and tissues. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has been shown to modulate the activity of various neurotransmitters, leading to its analgesic and mood-regulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine has several advantages for lab experiments. It is a selective agonist of the sigma-1 receptor, which allows for specific targeting of this protein in experimental models. N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine is also relatively stable and can be easily synthesized in high yield and purity. However, there are also some limitations to using N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental model used. Additionally, N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine may have off-target effects on other proteins and receptors, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine. One area of interest is the development of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine as an alternative to opioids for pain management. Additionally, further research is needed to fully understand the mechanism of action of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine and its effects on other proteins and receptors.
Synthesemethoden
The synthesis of N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine involves a multi-step process that starts with the reaction of 4-iodophenol with 1-bromo-6-chlorohexane in the presence of potassium carbonate. The resulting product is then treated with diethylamine and purified through column chromatography to obtain N,N-diethyl-6-(4-iodophenoxy)-1-hexanamine in high yield and purity.
Eigenschaften
IUPAC Name |
N,N-diethyl-6-(4-iodophenoxy)hexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26INO/c1-3-18(4-2)13-7-5-6-8-14-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTXIQQNGMAKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5089242.png)




![N-{4-[(dimethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5089276.png)
![4-[benzyl(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5089287.png)

![4-(4-ethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5089303.png)
![(4-fluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5089311.png)
![N'-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,4-benzenediamine hydrochloride](/img/structure/B5089326.png)
![3-[5-(4-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5089333.png)
![2-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5089336.png)